molecular formula C14H21NO2 B5763668 N-(1,1-dimethylpropyl)-2-ethoxybenzamide

N-(1,1-dimethylpropyl)-2-ethoxybenzamide

Cat. No. B5763668
M. Wt: 235.32 g/mol
InChI Key: ZPOHUXGOWQVIKO-UHFFFAOYSA-N
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Description

N-(1,1-dimethylpropyl)-2-ethoxybenzamide, also known as DPBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPBA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 223.33 g/mol.

Mechanism of Action

The mechanism of action of N-(1,1-dimethylpropyl)-2-ethoxybenzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-(1,1-dimethylpropyl)-2-ethoxybenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. It has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, N-(1,1-dimethylpropyl)-2-ethoxybenzamide has been shown to modulate the activity of various ion channels, such as the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation.
Biochemical and Physiological Effects:
N-(1,1-dimethylpropyl)-2-ethoxybenzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(1,1-dimethylpropyl)-2-ethoxybenzamide can inhibit the production of inflammatory mediators, such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages. It has also been shown to inhibit the activity of AChE and the TRPV1 channel. In vivo studies have shown that N-(1,1-dimethylpropyl)-2-ethoxybenzamide can reduce inflammation and pain in animal models of arthritis and neuropathic pain.

Advantages and Limitations for Lab Experiments

N-(1,1-dimethylpropyl)-2-ethoxybenzamide has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. It is also relatively easy to synthesize using standard organic chemistry techniques. However, N-(1,1-dimethylpropyl)-2-ethoxybenzamide has some limitations, such as its low water solubility and potential toxicity at high concentrations. Researchers should take these limitations into consideration when designing experiments involving N-(1,1-dimethylpropyl)-2-ethoxybenzamide.

Future Directions

There are several future directions for research on N-(1,1-dimethylpropyl)-2-ethoxybenzamide. One area of interest is the development of N-(1,1-dimethylpropyl)-2-ethoxybenzamide-based drugs for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Another area of interest is the study of N-(1,1-dimethylpropyl)-2-ethoxybenzamide's interactions with proteins and enzymes, which could lead to the development of new tools for studying protein-ligand interactions and enzyme inhibition. Additionally, the use of N-(1,1-dimethylpropyl)-2-ethoxybenzamide as a building block for the synthesis of functional materials, such as sensors and catalysts, is an area of interest in materials science.

Synthesis Methods

N-(1,1-dimethylpropyl)-2-ethoxybenzamide can be synthesized through a multi-step process that involves the reaction of 2-ethoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 1,1-dimethylpropylamine. The final product is obtained through the purification of the crude product using recrystallization.

Scientific Research Applications

N-(1,1-dimethylpropyl)-2-ethoxybenzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-(1,1-dimethylpropyl)-2-ethoxybenzamide has been shown to possess anti-inflammatory, analgesic, and antipyretic activities. It has also been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, N-(1,1-dimethylpropyl)-2-ethoxybenzamide has been used as a tool to study protein-ligand interactions and enzyme inhibition. In materials science, N-(1,1-dimethylpropyl)-2-ethoxybenzamide has been used as a building block for the synthesis of functional materials, such as liquid crystals and metal-organic frameworks.

properties

IUPAC Name

2-ethoxy-N-(2-methylbutan-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-5-14(3,4)15-13(16)11-9-7-8-10-12(11)17-6-2/h7-10H,5-6H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPOHUXGOWQVIKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NC(=O)C1=CC=CC=C1OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-N-(2-methylbutan-2-yl)benzamide

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